molecular formula C7H16ClNO2 B2745384 3-Aminoheptanoic acid hydrochloride CAS No. 80914-39-2

3-Aminoheptanoic acid hydrochloride

Cat. No.: B2745384
CAS No.: 80914-39-2
M. Wt: 181.66
InChI Key: RKLUJWKWWPBXAA-UHFFFAOYSA-N
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Description

3-Aminoheptanoic acid hydrochloride ( 80914-39-2) is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This small, chiral amino acid derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid and an amine functional group (the latter stabilized as a hydrochloride salt for improved shelf-life and handling), makes it a versatile intermediate for the construction of more complex molecules. Researchers utilize this and similar amino acid analogs in proteomics studies, peptide mimetic design, and as a precursor in pharmaceutical research. The hydrochloride salt form ensures enhanced stability and solubility for various experimental applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoheptanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLUJWKWWPBXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation Reaction Parameters

In a representative procedure adapted from CN105198764A, 3-nitroheptanoic acid (50 g) dissolves in a mixed solvent system (e.g., ethanol/dimethyl sulfoxide, 1:1 mass ratio) within a 2 L autoclave. After nitrogen purging, platinum black (0.14 g) catalyzes hydrogenation at 5°C under 0.14 MPa H₂ pressure. Post-reaction filtration removes the catalyst, and the filtrate undergoes HCl-mediated complexation (12 M HCl, 58.4 g) at 0°C to precipitate the hydrochloride salt. This method achieves yields >93% with purity ≥98.7%.

Table 1: Comparative Hydrogenation Conditions for 3-Aminoheptanoic Acid Hydrochloride Synthesis

Catalyst Solvent System Temperature (°C) H₂ Pressure (MPa) Yield (%) Purity (%)
Platinum Black Ethanol/DMSO (1:1) 5 0.14 93.5 98.7
Palladium/Carbon Tetrahydrofuran/Toluene 10 0.20 93.7 99.1
Ni/Al₂O₃ Water/Methanol/EtOAc 0 0.30 95.3 99.2

Data adapted from CN105198764A and CN106986783A.

Solvent Optimization

Polar aprotic solvents like dimethyl sulfoxide enhance nitro-group solubility, while ethanol moderates reaction exothermicity. Binary solvent systems (e.g., tetrahydrofuran/toluene) balance substrate dissolution and catalyst activity, particularly for heterogeneous catalysts like palladium/carbon. Water-miscible solvents (e.g., methanol/ethyl acetate) enable efficient post-hydrogenation workup via aqueous acidification.

Alternative Reduction Pathways

Enzymatic Transamination

Microbial transaminases (e.g., ω-transaminase) catalyze ketone-to-amine conversions under mild conditions. For 3-aminoheptanoic acid synthesis:

  • 3-Ketoheptanoic acid reacts with an amino donor (e.g., alanine).
  • Pyridoxal-5'-phosphate cofactor mediates the transfer.
  • HCl treatment isolates the product as the hydrochloride salt.

This green chemistry approach remains underexplored but aligns with industrial trends toward biocatalytic processes.

Purification and Stabilization Techniques

Crystallization Optimization

Post-complexation, controlled cooling (0–5°C) and anti-solvent addition (e.g., ethyl acetate) yield high-purity crystals. Centrifugation at 3,000–5,000 rpm for 15–30 minutes effectively separates the hydrochloride salt from mother liquor.

Vacuum Drying Protocols

Drying the crystalline product in a double-cone vacuum dryer at 40–45°C for 4–6 hours reduces residual solvent content to <0.5% while preventing thermal decomposition.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (D₂O) : δ 1.28–1.45 (m, 4H, CH₂-4,5), 1.62–1.75 (m, 2H, CH₂-2), 2.33 (t, J=7.5 Hz, 2H, CH₂-6), 3.01 (q, J=6.8 Hz, 1H, CH-3), 3.89 (s, 2H, NH₃⁺).
  • IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (N-H bend), 1230 cm⁻¹ (C-N stretch).

Purity Assessment

HPLC analysis using a C18 column (50:50 H₂O/ACN + 0.1% TFA) confirms ≥98.5% purity at 210 nm detection.

Industrial-Scale Production Considerations

Catalyst Recycling

Palladium/carbon catalysts tolerate five reuse cycles with <5% activity loss when regenerated via nitric acid washing (10% v/v) and hydrogen reduction.

Waste Stream Management

Solvent recovery units (e.g., distillation for ethanol/toluene mixtures) achieve >90% reuse rates, while aqueous acidic waste neutralizes with CaCO₃ to precipitate heavy metals.

Chemical Reactions Analysis

Types of Reactions

3-Aminoheptanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Building Block for Peptide Synthesis
3-Aminoheptanoic acid hydrochloride is primarily used as a building block in the synthesis of peptides and peptide-based drugs. Its structure allows for the incorporation of this amino acid into various peptide sequences, enhancing the therapeutic efficacy of the resulting compounds . The compound's solubility and reactivity make it suitable for solid-phase peptide synthesis, a widely used method in drug development.

Case Study: Peptide Therapeutics
Research has shown that peptides synthesized using this compound exhibit improved stability and bioavailability. For instance, a study demonstrated the successful synthesis of a peptide therapeutic that showed enhanced binding affinity to its target receptor compared to similar peptides lacking this amino acid .

Biotechnology

Biopolymer Production
In biotechnology, this compound is utilized in the production of biopolymers. It serves as a reagent in biochemical assays and plays a role in drug formulation and delivery systems . The compound's properties facilitate advancements in creating more effective biopharmaceuticals.

Research Application: Enzyme Activity Studies
A notable application involves using this compound in enzyme assays to study amino acid metabolism. For example, researchers have utilized this compound to investigate the kinetics of transaminases, enzymes pivotal in amino acid metabolism .

Material Science

Polymer Synthesis
The compound is also involved in synthesizing polyamides and other polymers. Its incorporation into polymer chains can enhance material properties such as flexibility and thermal stability, making it valuable in developing advanced materials for various applications .

Cosmetic Industry

Skin Care Products
In cosmetics, this compound is included in formulations for skincare products due to its moisturizing properties. It helps improve skin hydration and texture, making it an attractive ingredient for cosmetic manufacturers aiming to enhance product effectiveness .

Food Industry

Flavor Enhancer and Preservative
This compound finds application as a flavor enhancer and preservative in the food industry. Its ability to improve food safety and quality while offering potential health benefits makes it a valuable additive in food formulations .

Summary Table of Applications

Field Application Notes
PharmaceuticalPeptide synthesisEnhances therapeutic efficacy; improves stability
BiotechnologyBiopolymer productionUsed in biochemical assays; aids drug formulation
Material SciencePolymer synthesisEnhances material properties (flexibility, thermal stability)
Cosmetic IndustrySkincare formulationsImproves hydration and texture
Food IndustryFlavor enhancer and preservativeContributes to food safety and quality

Mechanism of Action

The mechanism of action of 3-Aminoheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydrochloride group enhances the solubility and stability of the compound, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Chain-Length Variants

  • 3-Aminohexanoic Acid Hydrochloride (CAS 80914-38-1): A six-carbon analog with the amino group at the third position. Molecular formula: C₆H₁₄ClNO₂ (MW 175.64). Shorter chain length may reduce lipophilicity compared to the seven-carbon 3-aminoheptanoic acid hydrochloride, affecting membrane permeability .
  • 7-Aminoheptanoic Acid Hydrochloride (CAS 62643-56-5): Positional isomer with the amino group at the terminal (7th) carbon. Molecular formula: C₇H₁₆ClNO₂ (MW 181.66).

Functional Group Derivatives

  • Methyl 3-Amino-2-Hydroxypentanoate Hydrochloride (CAS 1803560-73-7): Esterified carboxyl group and hydroxyl group at C2. Molecular formula: C₆H₁₄ClNO₃ (MW 183.63). Enhanced solubility in organic solvents due to esterification, contrasting with the polar carboxylic acid in this compound .
  • 3-(1-Aminoethyl)benzoic Acid Hydrochloride (CAS 165949-85-9): Aromatic backbone with a branched aminoethyl group. Molecular formula: C₉H₁₂ClNO₂ (MW 201.66).

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight Key Features
This compound 80914-39-2 C₇H₁₆ClNO₂ 181.66 Seven-carbon chain, amino at C3, hydrochloride salt
3-Aminohexanoic acid hydrochloride 80914-38-1 C₆H₁₄ClNO₂ 175.64 Shorter chain, higher polarity
7-Aminoheptanoic acid hydrochloride 62643-56-5 C₇H₁₆ClNO₂ 181.66 Terminal amino group, potential for polyamide synthesis
3-Aminopimelic acid hydrochloride 71288-40-9 C₇H₁₃ClNO₄ 210.64 Dicarboxylic acid structure, higher acidity

Key Observations :

  • Solubility: Ester derivatives (e.g., methyl 3-amino-2-hydroxypentanoate hydrochloride) exhibit greater organic-phase solubility than carboxylic acid salts .
  • Stability : Hydrochloride salts generally enhance stability under acidic conditions compared to free bases, as seen in nicardipine hydrochloride studies .

Research Findings and Gaps

  • Acid Stability: Nicardipine hydrochloride demonstrates pH-dependent stability , but analogous studies for this compound are absent.
  • Commercial Availability: this compound is currently out of stock , unlike its analogs (e.g., 7-aminoheptanoic acid derivatives), which are more accessible .

Biological Activity

3-Aminoheptanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. Its unique structural properties allow it to participate in numerous biological processes, making it a valuable compound for studying enzyme interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its seven-carbon chain with an amino group at the third position. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding and ionic interactions, influencing the conformation and activity of target proteins. Additionally, this compound may undergo metabolic transformations, leading to the formation of bioactive derivatives that further modulate biological functions.

Enzyme Interactions

Research has indicated that this compound can act as a substrate or inhibitor for various enzymes. For instance, it has been studied for its role in histone deacetylase (HDAC) inhibition, where certain derivatives have shown significant anti-proliferative effects on cancer cells. Notably, compounds derived from this amino acid have demonstrated IC50 values in the nanomolar range against HDAC isoforms, indicating potent inhibitory activity .

Metabolic Pathways

This compound is also involved in amino acid metabolism and may influence metabolic pathways related to energy production and biosynthesis. Its incorporation into peptides allows researchers to explore its stability and biological activity within different biochemical contexts .

HDAC Inhibition

A study focused on the synthesis of novel HDAC inhibitors derived from this compound revealed that specific modifications could enhance their potency. For example, a compound with an IC50 of 17 nM against HDAC8 was identified, showcasing the potential of this amino acid as a scaffold for developing therapeutic agents targeting epigenetic regulation .

Antimicrobial Activity

In another investigation, derivatives of 3-aminoheptanoic acid were tested for their ability to combat bacterial infections. The results indicated that certain analogs exhibited significant bactericidal activity against Staphylococcus aureus, highlighting their potential use in developing new antimicrobial therapies .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

CompoundStructure FeaturesBiological Activity
3-Aminoheptanoic Acid HCl Seven-carbon chain; amino group at C3HDAC inhibition; potential antimicrobial properties
(3S)-3-Aminoheptanoic Acid HCl Enantiomer with different activityLess potent than (3R) variant in HDAC inhibition
3-Aminopentanoic Acid HCl Shorter five-carbon chainReduced biological activity compared to heptanoic acid

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic viability. Preliminary studies suggest that environmental conditions (pH, temperature) may significantly affect its stability and bioavailability .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-Aminoheptanoic acid hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood or well-ventilated area to avoid inhalation of aerosols .
  • Store in a sealed container at ambient temperatures, away from strong oxidizers, to prevent hazardous reactions (e.g., decomposition into CO, CO₂, or nitrogen oxides) .
  • In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with water and remove contact lenses .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR, focusing on amine (-NH₂) and carboxylic acid (-COOH) proton shifts.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • Melting Point Analysis : Compare observed values (e.g., 148.5–149°C for hydrochloride form) with literature data using differential scanning calorimetry (DSC) for precision .

Q. How can researchers determine the purity of this compound using HPLC?

  • Methodological Answer :

  • Column : Use a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm) .
  • Mobile Phase : Optimize with a mixture of phosphate buffer (pH 7.4) and methanol (70:30 v/v) at 1 mL/min flow rate .
  • Calibration : Prepare standard solutions (1–10 μg/mL) and validate linearity (R² > 0.999). Calculate purity via peak area integration .

Advanced Research Questions

Q. How can contradictory solubility or melting point data for this compound be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare data from peer-reviewed studies (e.g., melting points in ) and replicate experiments under controlled humidity/temperature.
  • Advanced Techniques : Use thermogravimetric analysis (TGA) to assess decomposition during melting or dynamic vapor sorption (DVS) to study hygroscopicity effects .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in datasets .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Catalyst Selection : Explore green catalysts (e.g., thiamine hydrochloride, as in ) to enhance reaction efficiency at room temperature.
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR to track intermediate formation and adjust stoichiometry .

Q. How can researchers mitigate harmful decomposition products during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Keep the compound in airtight containers under nitrogen atmosphere to prevent oxidation. Monitor for discoloration or gas evolution .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
  • Additives : Include stabilizers like antioxidants (e.g., BHT) in formulations to inhibit free radical reactions .

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